molecular formula C56H90O28 B14274236 Diuranthoside B CAS No. 132998-87-9

Diuranthoside B

Cat. No.: B14274236
CAS No.: 132998-87-9
M. Wt: 1211.3 g/mol
InChI Key: SAMJPYPAOFPHIX-UHFFFAOYSA-N
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Description

Diuranthoside B is a naturally occurring C-27 steroidal saponin isolated from the roots of Diuranthera inarticulata (南川鹭鸶兰), a plant traditionally used in Chinese medicine for its antifungal and immunomodulatory properties . Structurally, it belongs to the neotigogenin saponin class, characterized by a steroidal aglycone (neohecogenin) conjugated with a complex oligosaccharide chain. The sugar moiety comprises β-D-glucopyranosyl, β-D-xylopyranosyl, and β-D-galactopyranosyl residues arranged as 3-O-β-D-glucopyranosyl(1→2)-[β-D-xylopyranosyl(1→3)]-β-D-glucopyranosyl(1→4)-β-D-galactopyranoside .

Properties

CAS No.

132998-87-9

Molecular Formula

C56H90O28

Molecular Weight

1211.3 g/mol

IUPAC Name

16-[5-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C56H90O28/c1-20-7-10-56(74-18-20)21(2)34-28(84-56)12-26-24-6-5-22-11-23(8-9-54(22,3)25(24)13-33(62)55(26,34)4)75-50-43(71)40(68)46(32(17-60)79-50)81-53-48(83-52-42(70)39(67)36(64)30(15-58)77-52)47(37(65)31(16-59)78-53)82-49-44(72)45(27(61)19-73-49)80-51-41(69)38(66)35(63)29(14-57)76-51/h20-32,34-53,57-61,63-72H,5-19H2,1-4H3

InChI Key

SAMJPYPAOFPHIX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diuranthoside B involves the extraction of the compound from the roots of Diuranthera inarticulata. The extraction process typically uses methanol as a solvent, followed by silica gel column chromatography to isolate the compound . The reaction conditions for the extraction include maintaining a controlled temperature and pH to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction techniques such as supercritical CO2 extraction and ultrasonic extraction. These methods are efficient in isolating the compound from plant material while preserving its structural integrity .

Chemical Reactions Analysis

Types of Reactions: Diuranthoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated products.

Scientific Research Applications

Diuranthoside B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules. In biology, this compound is investigated for its antimicrobial and antifungal properties . In medicine, it shows potential as a therapeutic agent due to its cytotoxic effects on cancer cells . In industry, this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Diuranthoside B involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular receptors and enzymes, leading to the inhibition of cell growth and proliferation. The compound’s cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis and disrupt cellular signaling pathways .

Comparison with Similar Compounds

Pharmacological Activity :

  • Immunomodulatory: Enhances immune function by modulating macrophage activity and cytokine production .
  • Traditional Use : Used to treat pulmonary infections, tuberculosis, and dermatological conditions due to its润肺止咳 (lung-moistening and cough-relieving) properties .

Comparison with Structurally Similar Compounds

Diuranthoside A

Structural Differences :

  • Diuranthoside A shares the same aglycone (neohecogenin) as Diuranthoside B but differs in sugar chain configuration. The glycosylation pattern includes an additional xylose residue at the C-3 position of the glucose unit .

Pharmacological Comparison :

Parameter This compound Diuranthoside A
Activity vs. C. albicans MIC: 2.5–5 μg/mL MIC: 2.5–5 μg/mL
Activity vs. A. niger Inactive at 20 μg/mL Active (MIC: 5 μg/mL)
Activity vs. A. fumigatus Not reported MIC: 2.5 μg/mL

Functional Implications: The absence of activity against A. niger in this compound, compared to Diuranthoside A, suggests that minor glycosylation differences critically influence antifungal specificity. The additional xylose in Diuranthoside A may enhance membrane penetration in filamentous fungi .

Chloromaloside A

Structural Differences :

  • Chloromaloside A (compound III) is a tigogenin-based saponin with a simpler sugar chain (glucose-galactose) compared to this compound’s tetra-saccharide chain .

Pharmacological Comparison :

Parameter This compound Chloromaloside A
Activity vs. C. albicans MIC: 2.5–5 μg/mL MIC: 5 μg/mL
Activity vs. A. niger Inactive MIC: 5 μg/mL
Toxicity Non-cytotoxic up to 20 μg/mL Cytotoxic at 10 μg/mL

Functional Implications :
The tigogenin aglycone in Chloromaloside A confers broader antifungal activity but higher cytotoxicity, whereas this compound’s neotigogenin backbone balances efficacy with safety .

Diosgenin Saponins (Compounds 19 and 20)

Structural Differences :

  • Diosgenin saponins feature a spirostane-type aglycone, distinct from this compound’s furostane skeleton .

Pharmacological Comparison :

Parameter This compound Diosgenin Saponins
Activity vs. C. glabrata Not reported MIC: 5 μg/mL
Activity vs. C. neoformans Inactive MIC: 10 μg/mL
Solubility High (polar glycosides) Moderate (fewer sugars)

Functional Implications :
Diosgenin saponins exhibit activity against Cryptococcus neoformans, a pathogen unaffected by this compound, likely due to their lipophilic aglycone enhancing fungal membrane disruption .

Key Research Findings and Gaps

Antifungal Spectrum Limitations

This compound’s narrow spectrum (effective against C. albicans but inactive against A. fumigatus and C. neoformans) highlights the need for structural optimization. For instance, hybrid molecules combining neotigogenin with diosgenin’s sugar motifs could broaden efficacy .

Biological Activity

Diuranthoside B, a compound derived from the genus Solanum, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is categorized as a steroidal saponin, a class of compounds known for their complex structures and significant pharmacological properties. The chemical formula and structure of this compound are pivotal for understanding its biological mechanisms.

Pharmacological Activities

Research indicates that this compound exhibits a variety of pharmacological effects, including:

  • Anticancer Activity : Studies have shown that this compound displays cytotoxic effects against various cancer cell lines, including breast cancer (4T1), colorectal cancer (HCT116), and prostate cancer (DU145) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and mediators .
  • Antimicrobial Properties : this compound has been tested against several bacterial strains, showing promising results in inhibiting growth, which suggests potential applications in treating infections .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells revealed that concentrations as low as 10 µM could induce apoptosis after 24 hours of treatment. The study utilized flow cytometry to analyze cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated that administration of the compound significantly reduced edema and levels of inflammatory cytokines such as TNF-α and IL-6 compared to controls .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
AntimicrobialInhibits bacterial growth

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
4T1 (Breast)10Apoptosis induction
HCT116 (Colorectal)15Cell cycle arrest
DU145 (Prostate)12Apoptosis induction

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